3-(Aminomethyl)-5-methylhexanoic acid

概述

描述

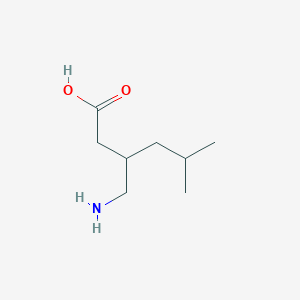

3-(Aminomethyl)-5-methylhexanoic acid is an organic compound with the molecular formula C8H17NO2 It is a derivative of hexanoic acid, featuring an aminomethyl group at the third carbon and a methyl group at the fifth carbon

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-methylhexanoic acid can be achieved through several methods. One common approach involves the alkylation of 5-methylhexanoic acid with formaldehyde and ammonia, followed by hydrogenation. The reaction conditions typically include:

Temperature: 80-100°C

Pressure: 1-5 atm

Catalyst: Palladium on carbon (Pd/C)

Another method involves the reductive amination of 5-methylhexanoic acid using an amine source and a reducing agent such as sodium cyanoborohydride. The reaction conditions for this method are:

Temperature: 20-30°C

Solvent: Methanol or ethanol

Catalyst: None required

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. The choice of method depends on the desired purity and yield. Common industrial methods include:

Batch Process: Involves the stepwise addition of reagents and catalysts, followed by purification through crystallization or distillation.

Continuous Flow Process: Utilizes a continuous reactor system where reagents are continuously fed, and the product is continuously removed. This method offers higher efficiency and scalability.

化学反应分析

Types of Reactions

3-(Aminomethyl)-5-methylhexanoic acid undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Substitution: Undergoes nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Primary amines

Substitution: Alkylated or acylated derivatives

科学研究应用

Chemical Properties and Mechanism of Action

3-(Aminomethyl)-5-methylhexanoic acid is a derivative of gamma-aminobutyric acid (GABA) and functions primarily as a calcium channel blocker. It binds to the alpha2-delta subunit of voltage-gated calcium channels in the central nervous system, inhibiting excitatory neurotransmitter release without directly affecting GABA receptors . This mechanism makes it effective in managing conditions characterized by excessive neuronal excitability.

Therapeutic Applications

-

Neuropathic Pain Management

- Pregabalin is widely prescribed for the treatment of neuropathic pain associated with conditions such as diabetic neuropathy and postherpetic neuralgia. Clinical studies have demonstrated its effectiveness in reducing pain levels and improving quality of life for patients suffering from these chronic pain conditions .

- Epilepsy Treatment

- Generalized Anxiety Disorder (GAD)

- Fibromyalgia

Case Study 1: Neuropathic Pain Relief

A double-blind, placebo-controlled trial involving 300 patients with diabetic neuropathy assessed the efficacy of Pregabalin over 12 weeks. Results indicated that patients receiving Pregabalin experienced a statistically significant reduction in pain scores compared to the placebo group, with minimal adverse effects reported .

Case Study 2: Epilepsy Management

In a randomized trial with 600 participants diagnosed with partial seizures, Pregabalin was administered alongside standard antiepileptic medications. The study found that adding Pregabalin led to a 30% reduction in seizure frequency compared to baseline measurements, demonstrating its effectiveness as an adjunct therapy .

Case Study 3: Treatment of Generalized Anxiety Disorder

A clinical trial involving adults diagnosed with GAD evaluated the impact of Pregabalin on anxiety symptoms over an 8-week period. Participants reported significant reductions in anxiety levels as measured by standardized scales, with many experiencing improved daily functioning .

Data Summary Table

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Neuropathic Pain | Calcium channel blockade | Significant pain reduction in clinical trials |

| Epilepsy | Inhibition of excitatory neurotransmitter release | Reduced seizure frequency as adjunct therapy |

| Generalized Anxiety Disorder | Modulation of neurotransmitter release | Decreased anxiety symptoms reported |

| Fibromyalgia | Pain modulation via calcium channel inhibition | Improved quality of life metrics |

作用机制

The mechanism of action of 3-(Aminomethyl)-5-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- 3-(Aminomethyl)hexanoic acid

- 5-Methylhexanoic acid

- 3-(Aminomethyl)-5-ethylhexanoic acid

Comparison

3-(Aminomethyl)-5-methylhexanoic acid is unique due to the presence of both an aminomethyl group and a methyl group on the hexanoic acid backbone. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

生物活性

3-(Aminomethyl)-5-methylhexanoic acid, commonly known as pregabalin, is a compound with significant biological activity, primarily recognized for its role as an anticonvulsant and analgesic agent. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Biological Activity

Pregabalin is a structural analog of gamma-aminobutyric acid (GABA) and functions predominantly as a modulator of neurotransmitter release. It is used clinically for the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder. The compound exhibits its effects by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system, thereby inhibiting excitatory neurotransmitter release.

- Calcium Channel Modulation : Pregabalin binds to the alpha-2-delta subunit of presynaptic calcium channels, reducing calcium influx and subsequent neurotransmitter release.

- Reduction of Neuronal Excitability : By decreasing excitatory neurotransmitter levels (such as glutamate), pregabalin helps stabilize neuronal activity.

- Analgesic Effects : The modulation of neurotransmitter release contributes to its effectiveness in treating neuropathic pain.

Pharmacological Profile

The pharmacological profile of pregabalin has been extensively studied. Below is a summary table highlighting its key pharmacokinetic and pharmacodynamic properties.

| Property | Value |

|---|---|

| Molecular Formula | C8H17NO2 |

| Molecular Weight | 159.23 g/mol |

| Half-Life | 5 to 6 hours |

| Bioavailability | ~90% |

| Primary Metabolism | Renal (excreted unchanged) |

| Common Side Effects | Dizziness, somnolence, dry mouth |

Case Studies and Research Findings

Numerous studies have investigated the efficacy and safety profile of pregabalin. Below are notable case studies that illustrate its clinical applications:

- Neuropathic Pain Management :

- Epilepsy Treatment :

- Generalized Anxiety Disorder :

Safety and Toxicity

Pregabalin is generally well-tolerated; however, it does have associated risks. Common adverse effects include:

- CNS Effects : Drowsiness, dizziness, and cognitive impairment.

- Gastrointestinal Issues : Dry mouth and constipation.

- Withdrawal Symptoms : Abrupt discontinuation can lead to withdrawal symptoms such as insomnia and nausea.

属性

IUPAC Name |

3-(aminomethyl)-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXYPKUFHZROOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861392 | |

| Record name | 3-(Aminomethyl)-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128013-69-4 | |

| Record name | 3-(Aminomethyl)-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。